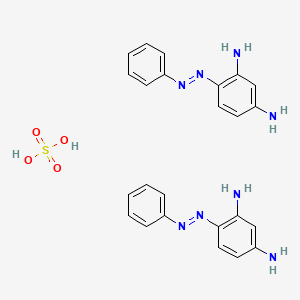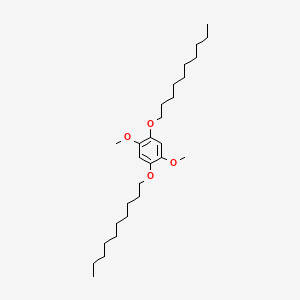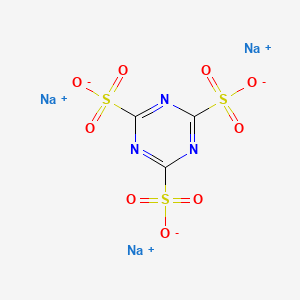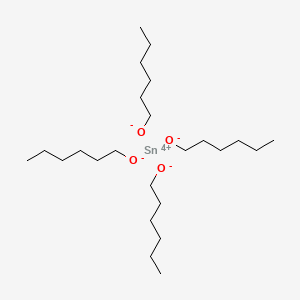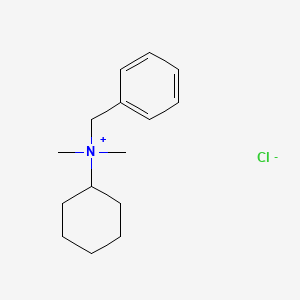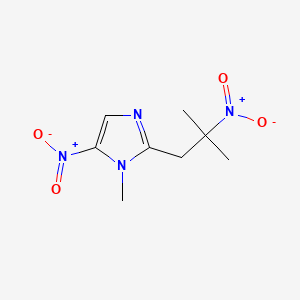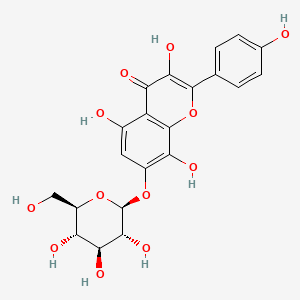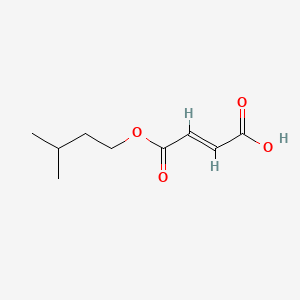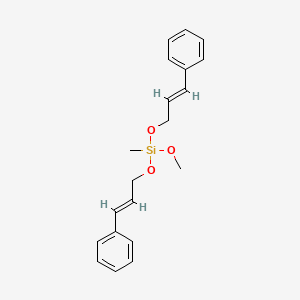
Copper(1+) oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+) oleate is an organometallic compound formed by the combination of copper in the +1 oxidation state and oleic acid, a long-chain fatty acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used as a precursor in the synthesis of copper nanoparticles and as a component in lubricants and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(1+) oleate can be synthesized through various methods, including chemical reduction and thermal decomposition. One common method involves the reduction of copper chloride with a reducing agent such as sodium formaldehyde sulfoxylate in the presence of oleic acid, which acts as a capping agent . The reaction typically occurs under controlled temperature conditions to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reduction processes. The use of surfactants like polyvinyl alcohol or polyvinyl pyrrolidone helps prevent oxidation and agglomeration of the particles . The reaction conditions, including temperature and concentration of the reducing agent, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Copper(1+) oleate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to copper(2+) oleate using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It can be reduced to metallic copper using strong reducing agents like sodium borohydride or hydrazine.
Substitution: this compound can participate in substitution reactions with other carboxylates or ligands, leading to the formation of different copper complexes.
Major Products:
Oxidation: Copper(2+) oleate
Reduction: Metallic copper
Substitution: Various copper carboxylates and complexes
Applications De Recherche Scientifique
Copper(1+) oleate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of copper(1+) oleate primarily involves its ability to release copper ions, which can interact with various biological and chemical targets. In biological systems, copper ions can disrupt microbial cell membranes, leading to increased permeability and cell death . In chemical reactions, copper ions can act as catalysts, facilitating various redox and substitution reactions .
Comparaison Avec Des Composés Similaires
Copper(2+) oleate: Similar in structure but with copper in the +2 oxidation state, leading to different reactivity and applications.
Copper glycolate: A shorter-chain carboxylate with different thermal decomposition properties and applications in conductive inks.
Copper lactate: Another short-chain carboxylate used in similar applications but with different physical and chemical properties.
Uniqueness: Copper(1+) oleate is unique due to its specific oxidation state and long-chain fatty acid structure, which imparts distinct properties such as enhanced stability and specific reactivity in various applications.
Propriétés
Numéro CAS |
20240-06-6 |
|---|---|
Formule moléculaire |
C18H33CuO2 |
Poids moléculaire |
345.0 g/mol |
Nom IUPAC |
copper(1+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
Clé InChI |
NFRRPHPZDNJENC-KVVVOXFISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


